2,3-Diaminofluorene
CAS No.: 49670-63-5
Cat. No.: VC3892957
Molecular Formula: C13H12N2
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 49670-63-5 |
|---|---|
| Molecular Formula | C13H12N2 |
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | 9H-fluorene-2,3-diamine |
| Standard InChI | InChI=1S/C13H12N2/c14-12-6-9-5-8-3-1-2-4-10(8)11(9)7-13(12)15/h1-4,6-7H,5,14-15H2 |
| Standard InChI Key | QSXMQNGXARGLSU-UHFFFAOYSA-N |
| SMILES | C1C2=CC=CC=C2C3=CC(=C(C=C31)N)N |
| Canonical SMILES | C1C2=CC=CC=C2C3=CC(=C(C=C31)N)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2,3-Diaminofluorene consists of a fused bicyclic fluorene core substituted with two amino groups at the 2 and 3 positions. The planar aromatic system facilitates π-π interactions, while the electron-donating amino groups enhance reactivity in electrophilic substitution and coordination chemistry. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₂N₂ | |
| Molecular weight | 196.25 g/mol | |
| IUPAC name | 9H-Fluorene-2,3-diamine | |
| SMILES | NC1=CC(CC2=C3C=CC=C2)=C3C=C1N | |
| Melting point | >300°C (decomposes) |
The compound’s crystallinity and thermal stability are attributed to hydrogen bonding between amino groups and the rigid fluorene backbone .
Synthesis and Reaction Pathways
Synthetic Routes
While direct synthesis protocols for 2,3-diaminofluorene are sparsely documented, analogous methods for fluorene diamines suggest a two-step nitration-reduction strategy:
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Nitration: Fluorene undergoes directed nitration using HNO₃/H₂SO₄ to yield 2,3-dinitrofluorene.
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Reduction: Catalytic hydrogenation or treatment with Fe/HCl reduces nitro groups to amines .
Alternative approaches may involve Ullmann coupling or Buchwald-Hartwig amination, though these remain speculative without explicit literature support. A related compound, 2,3-diaminophenazine, is synthesized via oxidative coupling of 1,2-phenylenediamine using FeCl₃, suggesting potential parallels in reaction design .
Physicochemical Properties
Spectral Characterization
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FT-IR: Peaks at 3394 cm⁻¹ (N-H stretch), 1633 cm⁻¹ (C=C aromatic), and 1531 cm⁻¹ (C-N bend) confirm the presence of amino and aromatic moieties .
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Mass Spectrometry: EI/MS shows a molecular ion peak at m/z 196.1, consistent with the molecular formula C₁₃H₁₂N₂ .
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Solubility: Limited aqueous solubility (enhanced in polar aprotic solvents like DMF or DMSO) .
Applications in Scientific Research
Analytical Chemistry
2,3-Diaminofluorene serves as a fluorogenic reagent for nitrite detection. In aqueous FeCl₃, it forms triazole derivatives with nitrite, enabling spectrophotometric quantification at detection limits of 1.13 nM . This method outperforms traditional Griess reagents in sensitivity and interferent resistance .
Environmental Monitoring
Functionalized derivatives of 2,3-diaminofluorene detect cyanide ions (CN⁻) in water via a chemodosimetric mechanism, exhibiting a fluorescence turn-off response with a detection limit of 1.95 × 10⁻⁷ M . Field-deployable test strips using this chemosensor have been validated in natural water samples .
Polymer Science
Incorporation into polyimide matrices improves thermal stability (T₅% degradation >400°C) and mechanical strength (Young’s modulus increase by 20–30%) due to crosslinking via amine-epoxy reactions .
Biological and Toxicological Profile
Hazard Assessment
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Acute Toxicity: Oral LD₅₀ in rats is 660 mg/kg; dermal exposure in rabbits shows low absorption (LD₅₀ >5750 mg/kg) .
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Hazard Statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
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Methemoglobinemia Risk: Metabolites may oxidize hemoglobin, necessitating workplace exposure controls .
Emerging Research Directions
Optoelectronic Materials
2,3-Diaminofluorene derivatives are explored as donor-π-acceptor dyes in dye-sensitized solar cells (DSSCs), achieving photon-to-electron conversion efficiencies of 4–6% under AM 1.5G irradiation . TDDFT simulations correlate absorption spectra (λₘₐₓ = 450–550 nm) with charge-transfer transitions .
Pharmaceutical Intermediates
Though direct biological activity is unreported, structural analogs like 2,3-diaminoindole exhibit antiviral properties, suggesting potential for derivatization into bioactive molecules .
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